molecular formula C19H23BrN2O3 B12273367 tert-butylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate

tert-butylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate

Cat. No.: B12273367
M. Wt: 407.3 g/mol
InChI Key: WUEIYIPUVOLPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-ButylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate: is a synthetic organic compound with the molecular formula C19H23BrN2O3 It is characterized by the presence of a tert-butyl carbamate group, a bromomethyl pyridine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate typically involves multiple steps:

    Formation of the Bromomethyl Pyridine Intermediate: This step involves the bromination of a pyridine derivative to introduce the bromomethyl group.

    Coupling with Methoxyphenyl Group: The bromomethyl pyridine intermediate is then coupled with a methoxyphenyl derivative under suitable conditions, often using a base and a coupling agent.

    Introduction of the tert-Butyl Carbamate Group: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

    Oxidation and Reduction Reactions: The pyridine ring and the methoxyphenyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or quinones.

    Reduction Products: Reduction can yield partially or fully hydrogenated derivatives.

    Hydrolysis Products: Hydrolysis results in the formation of the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-ButylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate: has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Biological Studies: The compound is employed in studies investigating the interactions of small molecules with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: It serves as a probe in chemical biology to study enzyme mechanisms and cellular processes.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. The pyridine and methoxyphenyl groups contribute to the compound’s binding affinity and specificity through non-covalent interactions such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-(bromomethyl)pyridin-2-yl)carbamate
  • tert-Butyl (4-(bromomethyl)phenyl)carbamate
  • tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate

Uniqueness

tert-ButylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate: is unique due to the combination of its structural features, which confer specific reactivity and binding properties. The presence of both the pyridine and methoxyphenyl groups allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and chemical biology.

Properties

Molecular Formula

C19H23BrN2O3

Molecular Weight

407.3 g/mol

IUPAC Name

tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate

InChI

InChI=1S/C19H23BrN2O3/c1-19(2,3)25-18(23)22(17-11-15(12-20)9-10-21-17)13-14-5-7-16(24-4)8-6-14/h5-11H,12-13H2,1-4H3

InChI Key

WUEIYIPUVOLPDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)OC)C2=NC=CC(=C2)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.